Benzyl 5-bromopyridine-3-carboxylate chemical properties
Benzyl 5-bromopyridine-3-carboxylate chemical properties
An In-Depth Technical Guide to Benzyl 5-bromopyridine-3-carboxylate: Synthesis, Reactivity, and Applications in Drug Discovery
Introduction
Benzyl 5-bromopyridine-3-carboxylate is a pivotal heterocyclic building block in modern synthetic and medicinal chemistry. Its structure, featuring a pyridine ring functionalized with both a bromine atom and a benzyl carboxylate group, offers a unique combination of reactivity and stability. The bromine atom at the 5-position serves as a versatile handle for a wide array of palladium-catalyzed cross-coupling reactions, enabling the strategic introduction of diverse molecular fragments.[1][2] Simultaneously, the benzyl ester at the 3-position acts as a protected carboxylic acid, which can be unmasked under specific and mild conditions, or can itself participate in crucial interactions with biological targets.[1]
This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals. It delves into the compound's physicochemical properties, outlines robust synthetic methodologies with mechanistic insights, explores its rich chemical reactivity, and highlights its application as a key intermediate in the synthesis of complex, biologically active molecules, particularly in the realm of kinase inhibitors.[1]
Physicochemical Properties & Characterization
The foundational properties of Benzyl 5-bromopyridine-3-carboxylate are critical for its handling, reaction setup, and purification. While specific experimental data for this exact compound is not widely published, its properties can be reliably inferred from its parent molecule, 5-bromonicotinic acid, and related esters.
Table 1: Chemical Identifiers
| Identifier | Value |
|---|---|
| IUPAC Name | Benzyl 5-bromopyridine-3-carboxylate |
| Other Names | Benzyl 5-bromonicotinate |
| Molecular Formula | C₁₃H₁₀BrNO₂ |
| Molecular Weight | 292.13 g/mol |
| Parent Acid CAS | 20826-04-4 (5-Bromonicotinic acid)[3] |
Table 2: Physical and Chemical Properties (Predicted and Inferred)
| Property | Value / Description | Reference / Justification |
|---|---|---|
| Physical State | Expected to be a white to off-white crystalline solid. | Based on parent acid and related esters.[2][4] |
| Melting Point | Not reported. Parent acid melts at 178-186 °C; ethyl ester at 38-42 °C.[2][4] | The melting point will likely fall between these values. |
| Solubility | Soluble in common organic solvents like Dichloromethane (DCM), Ethyl Acetate, Tetrahydrofuran (THF), and Dimethylformamide (DMF). Sparingly soluble in water. | Typical for protected aromatic carboxylic acids. |
| Stability | Stable under standard laboratory conditions. The benzyl ester can be cleaved by strong acids, bases, or catalytic hydrogenation. | General chemical principles of benzyl esters. |
Spectroscopic Characterization
Detailed spectroscopic analysis is essential for confirming the structure and purity of Benzyl 5-bromopyridine-3-carboxylate.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the three protons on the pyridine ring (typically in the δ 8.5-9.5 ppm range), the five protons of the phenyl group on the benzyl moiety (δ 7.3-7.5 ppm), and a characteristic singlet for the benzylic methylene (-CH₂-) protons around δ 5.4 ppm.[5]
-
¹³C NMR: The carbon NMR would feature a signal for the ester carbonyl carbon around δ 164-166 ppm, along with distinct signals for the aromatic carbons of both the pyridine and phenyl rings.[6] The benzylic carbon signal would appear around δ 67-68 ppm.
-
Infrared (IR) Spectroscopy: A strong absorption band characteristic of the C=O ester carbonyl stretch would be prominent around 1720-1740 cm⁻¹.[5] Additional bands corresponding to C-O stretching and aromatic C-H and C=C/C=N stretching would also be present.
-
Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in ~1:1 ratio).
Synthesis Methodologies
The most direct and reliable synthesis of Benzyl 5-bromopyridine-3-carboxylate involves the esterification of its parent, 5-bromonicotinic acid. The choice of method depends on the desired scale, yield, and purity requirements. The conversion of the carboxylic acid to a more reactive acyl chloride intermediate is a field-proven approach that ensures high conversion and simplifies purification.[7]
Workflow: Synthesis via Acyl Chloride Intermediate
This two-step process maximizes yield by first activating the carboxylic acid with thionyl chloride before reacting it with benzyl alcohol.
Caption: Synthetic workflow for Benzyl 5-bromopyridine-3-carboxylate.
Experimental Protocol: Synthesis of Benzyl 5-bromopyridine-3-carboxylate
Materials:
-
Thionyl chloride (SOCl₂) (1.5-2.0 eq.)[7]
-
Benzyl alcohol (1.1 eq.)
-
Pyridine or Triethylamine (1.2 eq.)
-
Anhydrous Toluene
-
Anhydrous Dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
Step 1: Formation of 5-Bromonicotinoyl Chloride [7]
-
To a flame-dried round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 5-bromonicotinic acid (1.0 eq.) and anhydrous toluene.
-
Slowly add thionyl chloride (1.5 eq.) to the suspension at room temperature under an inert atmosphere (e.g., Nitrogen or Argon). Causality: Thionyl chloride converts the less reactive carboxylic acid into a highly electrophilic acyl chloride, facilitating the subsequent nucleophilic attack by benzyl alcohol. The reaction produces gaseous byproducts (SO₂ and HCl), which drive the reaction to completion.
-
Heat the mixture to reflux (approx. 80-90°C) and maintain for 2-3 hours, or until the evolution of gas ceases and the solution becomes clear.
-
Cool the reaction mixture to room temperature and remove the excess thionyl chloride and toluene under reduced pressure to yield the crude 5-bromonicotinoyl chloride as a solid, which is often used directly in the next step.
Step 2: Esterification with Benzyl Alcohol
-
Dissolve the crude 5-bromonicotinoyl chloride in anhydrous DCM under an inert atmosphere and cool the flask in an ice bath (0°C).
-
In a separate flask, prepare a solution of benzyl alcohol (1.1 eq.) and pyridine (1.2 eq.) in anhydrous DCM. Causality: Pyridine acts as a base to neutralize the HCl generated during the esterification, preventing side reactions and driving the equilibrium towards the product.
-
Add the benzyl alcohol/pyridine solution dropwise to the cold acyl chloride solution with vigorous stirring.
-
Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford Benzyl 5-bromopyridine-3-carboxylate as a pure solid.
Chemical Reactivity and Synthetic Utility
The true value of Benzyl 5-bromopyridine-3-carboxylate lies in its capacity for selective, high-yield transformations at the C5-position, making it a cornerstone for scaffold diversification in drug discovery.
Palladium-Catalyzed Cross-Coupling Reactions
The electron-deficient nature of the pyridine ring and the presence of the C-Br bond make the 5-position highly susceptible to palladium-catalyzed cross-coupling reactions.
This reaction is one of the most powerful methods for forming C(sp²)-C(sp²) bonds, enabling the synthesis of biaryl structures commonly found in kinase inhibitors.[1]
-
Mechanism: The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with an activated boronic acid (boronate) and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[8]
-
Application Insight: In kinase inhibitor design, the newly introduced aryl or heteroaryl group can be tailored to occupy specific pockets within the ATP-binding site of a target kinase, thereby enhancing potency and selectivity.[1]
Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.
Protocol: Suzuki-Miyaura Cross-Coupling [1]
-
To a flame-dried flask, add Benzyl 5-bromopyridine-3-carboxylate (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq.).
-
Add a palladium catalyst, for example, Pd(PPh₃)₄ (5 mol%) or a combination of Pd₂(dba)₃ and a suitable phosphine ligand.[9][10]
-
Evacuate and backfill the flask with an inert gas.
-
Add a degassed solvent system, such as 1,4-dioxane/water or DME/water.
-
Heat the mixture (e.g., 80-100°C) with stirring for 4-16 hours until the starting material is consumed (monitored by TLC or LC-MS).
-
Cool to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Wash the organic phase with water and brine, dry over MgSO₄, and concentrate.
-
Purify the residue by column chromatography.
This reaction forms a C(sp²)-C(sp) bond by coupling the aryl bromide with a terminal alkyne, a valuable transformation for introducing linear, rigid linkers into a molecular scaffold.[11]
-
Mechanism: The reaction typically employs a dual-catalyst system. The palladium cycle is similar to the Suzuki coupling, while a copper(I) co-catalyst activates the alkyne by forming a copper(I) acetylide, which then undergoes transmetalation with the palladium complex.[12][13]
Caption: Catalytic cycles for the Sonogashira coupling reaction.
Protocol: Sonogashira Coupling [14]
-
Combine Benzyl 5-bromopyridine-3-carboxylate (1.0 eq.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%) in a flask under an inert atmosphere.
-
Add a solvent such as THF or DMF, followed by a base, typically an amine like triethylamine or diisopropylamine, which often serves as a co-solvent.
-
Add the terminal alkyne (1.1-1.5 eq.) and stir the mixture at room temperature or with gentle heating (40-60°C) until completion.
-
Workup typically involves filtering off the amine salt, followed by extraction and purification by chromatography.
This powerful C-N bond-forming reaction couples the aryl bromide with a primary or secondary amine, a fundamental transformation in the synthesis of countless pharmaceuticals.[15][16]
-
Mechanism: The catalytic cycle is analogous to other cross-couplings, involving oxidative addition of the aryl bromide to Pd(0), coordination of the amine, deprotonation by a strong, non-nucleophilic base to form a palladium-amido complex, and finally, reductive elimination to form the C-N bond.[17] The choice of phosphine ligand is critical for reaction efficiency.[18][19]
Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.
Protocol: Buchwald-Hartwig Amination [18]
-
Charge a flask with a palladium precatalyst and a sterically demanding phosphine ligand (e.g., BrettPhos, XPhos).
-
Add Benzyl 5-bromopyridine-3-carboxylate (1.0 eq.), the amine (1.2 eq.), and a strong base (e.g., NaOt-Bu or K₃PO₄, 1.5-2.0 eq.).
-
Evacuate and backfill with an inert gas.
-
Add an anhydrous, degassed solvent such as toluene or dioxane.
-
Heat the reaction to 80-110°C and stir for the required time.
-
After cooling, quench the reaction, extract the product, and purify by chromatography.
Benzyl Ester Deprotection
A key strategic advantage of the benzyl ester is its susceptibility to cleavage via catalytic hydrogenation (hydrogenolysis), a remarkably mild method that leaves most other functional groups intact.
-
Procedure: The compound is dissolved in a solvent like ethanol or ethyl acetate, a palladium on carbon catalyst (Pd/C) is added, and the mixture is stirred under an atmosphere of hydrogen gas (H₂). The reaction cleaves the benzyl C-O bond, releasing the free 5-substituted nicotinic acid and toluene as a byproduct. This orthogonality is invaluable in complex, multi-step syntheses.
Applications in Drug Discovery
The synthetic versatility described above makes Benzyl 5-bromopyridine-3-carboxylate an ideal starting point for building libraries of compounds for high-throughput screening. Its primary application is as a modifiable scaffold for small molecule therapeutics.
Case Study: Kinase Inhibitor Scaffolds
Pyridine-based structures are a common feature in kinase inhibitors, as the pyridine nitrogen can form critical hydrogen bonds within the enzyme's ATP-binding site.[1] Benzyl 5-bromopyridine-3-carboxylate provides a framework that can be systematically elaborated to optimize binding affinity, selectivity, and pharmacokinetic properties.
Caption: Diversification strategy using the core scaffold.
By applying Suzuki, Sonogashira, and Buchwald-Hartwig reactions, researchers can rapidly generate a diverse library of analogues where the C5-position is decorated with a wide range of substituents designed to probe the chemical space of a biological target.[1]
Conclusion
Benzyl 5-bromopyridine-3-carboxylate is more than a simple chemical; it is a strategic tool for synthetic innovation. Its well-defined reactive sites—the C5-bromine atom and the C3-benzyl ester—allow for orthogonal and predictable chemical modifications. The robust and high-yielding nature of palladium-catalyzed cross-coupling reactions at the C5-position provides a reliable pathway for constructing complex molecular architectures. For scientists in drug discovery and development, this compound represents a validated and versatile scaffold, enabling the efficient exploration of structure-activity relationships and the synthesis of novel therapeutic agents.
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